molecular formula C11H16O3 B8660649 (2S)-2-[(benzyloxy)methoxy]propan-1-ol

(2S)-2-[(benzyloxy)methoxy]propan-1-ol

Cat. No.: B8660649
M. Wt: 196.24 g/mol
InChI Key: BJFTYJDLXIBFGW-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(benzyloxy)methoxy]propan-1-ol is a chiral secondary alcohol featuring a benzyloxy methoxy group [(Benzyl-O-CH2-O-)], a hydrophilic propanol backbone, and an (S)-configured stereocenter. This compound is structurally characterized by its ether-protected diol moiety, which may serve as an intermediate in organic synthesis, particularly for pharmaceuticals or enantioselective catalysis.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

(2S)-2-(phenylmethoxymethoxy)propan-1-ol

InChI

InChI=1S/C11H16O3/c1-10(7-12)14-9-13-8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m0/s1

InChI Key

BJFTYJDLXIBFGW-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](CO)OCOCC1=CC=CC=C1

Canonical SMILES

CC(CO)OCOCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:
  • Stereochemical Control: (S)-3-(Benzyloxy)-2-methylpropan-1-ol () and related analogs (e.g., (S)-2a in ) are synthesized using aziridine organocatalysts, achieving >99% enantiomeric excess (ee). This suggests that the target compound could be similarly accessible via enantioselective catalysis .
  • Protecting Group Utility: Compared to 1,3-dibenzyloxy-2-propanol (), the target compound’s single benzyloxy methoxy group may offer selective deprotection advantages in multi-step syntheses.

Physicochemical and Hazard Profiles

Physical Properties:
  • Molecular Weight : The target compound (C₁₁H₁₆O₃; MW 196.24 g/mol) is heavier than 2-(benzyloxy)propan-1-ol (MW 166.22 g/mol) due to the additional methoxy group .
  • Solubility: Benzyloxy methoxy derivatives are typically lipophilic but retain moderate water solubility from the hydroxyl group, akin to 1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol ().
Hazard Considerations:
  • Toxicity: Ether-alcohols like 1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol () exhibit GHS Category 4 oral toxicity (H302) and skin/eye irritation (H315/H319). The target compound likely shares similar hazards, necessitating PPE and ventilation during handling .
  • Metabolism: notes that ether-alcohol metabolites (e.g., 1-(2-butoxy-1-methylethoxy)-propan-2-ol) may retain toxicity profiles, implying that the benzyloxy methoxy group in the target compound could undergo metabolic oxidation .

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